molecular formula C18H15Cl2N3O B11984463 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11984463
M. Wt: 360.2 g/mol
InChI Key: SSCLTEKQXBYORK-UHFFFAOYSA-N
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Description

4-((2,3-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorobenzylidene group and a pyrazolone core. It has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-aminoantipyrine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((2,3-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((2,3-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
  • (2,3-DICHLORO-BENZYLIDENE)-(4-P-TOLYL-PIPERAZIN-1-YL)-AMINE
  • (4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YL)-(2,3-DICHLORO-BENZYLIDENE)-AMINE

Uniqueness

4-((2,3-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE stands out due to its unique combination of a dichlorobenzylidene group and a pyrazolone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H15Cl2N3O/c1-12-17(21-11-13-7-6-10-15(19)16(13)20)18(24)23(22(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

SSCLTEKQXBYORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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